molecular formula C7H12N2 B15198070 3-(Cyclopropyl(methyl)amino)propanenitrile

3-(Cyclopropyl(methyl)amino)propanenitrile

Cat. No.: B15198070
M. Wt: 124.18 g/mol
InChI Key: YMFCIEIMEUNZJG-UHFFFAOYSA-N
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Description

3-(Cyclopropyl(methyl)amino)propanenitrile is a nitrile-containing organic compound characterized by a propanenitrile backbone substituted with a cyclopropyl-methylamino group (-N(CH3)(C3H5)) at the third carbon. This structure confers unique electronic and steric properties due to the cyclopropyl ring’s strain and the methyl group’s electron-donating effects.

Properties

Molecular Formula

C7H12N2

Molecular Weight

124.18 g/mol

IUPAC Name

3-[cyclopropyl(methyl)amino]propanenitrile

InChI

InChI=1S/C7H12N2/c1-9(6-2-5-8)7-3-4-7/h7H,2-4,6H2,1H3

InChI Key

YMFCIEIMEUNZJG-UHFFFAOYSA-N

Canonical SMILES

CN(CCC#N)C1CC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Cyclopropyl(methyl)amino)propanenitrile typically involves the reaction of cyclopropylamine with 3-chloropropanenitrile in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of 3-(Cyclopropyl(methyl)amino)propanenitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitrile group in 3-(Cyclopropyl(methyl)amino)propanenitrile can undergo oxidation to form corresponding amides or carboxylic acids using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The nitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group can be replaced by other nucleophiles like amines or alcohols under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation.

    Substitution: Sodium hydride, potassium carbonate, dimethylformamide, dimethyl sulfoxide.

Major Products Formed:

    Oxidation: Amides, carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 3-(Cyclopropyl(methyl)amino)propanenitrile is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the development of new materials and chemical entities.

Biology: In biological research, this compound can be used to study the effects of cyclopropyl and nitrile groups on biological systems. It may serve as a model compound for investigating the interactions of similar structures with biological targets.

Medicine: The compound’s potential pharmacological properties make it a candidate for drug discovery and development. It can be used to design and synthesize new therapeutic agents with improved efficacy and safety profiles.

Industry: In the industrial sector, 3-(Cyclopropyl(methyl)amino)propanenitrile can be utilized in the production of specialty chemicals, agrochemicals, and other high-value products. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism of action of 3-(Cyclopropyl(methyl)amino)propanenitrile involves its interaction with specific molecular targets and pathways. The cyclopropyl group may enhance the compound’s binding affinity to certain receptors or enzymes, while the nitrile group can participate in hydrogen bonding or other interactions with biological molecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogs and their substituents are compared below:

Compound Name Substituent (R) Molecular Formula Molecular Weight Physical State Key Spectral Features (IR, NMR)
3-(Cyclopropyl(methyl)amino)propanenitrile -N(CH3)(C3H5) C7H11N2 123.18 Likely liquid* IR: C≡N ~2240 cm⁻¹; NMR: δ ~2.5–3.5 (CH2, N-CH3)
3-(Cyclopropylamino)propanenitrile -NH(C3H5) C6H10N2 110.16 Liquid IR: C≡N ~2240 cm⁻¹; NMR: δ ~1.0–1.5 (cyclopropyl), δ ~3.0 (NH-CH2)
3-(Isopropylamino)propanenitrile (9p) -NH(CH(CH3)2) C6H12N2 112.17 Yellow-orange oil 1H-NMR: δ 1.1 (d, 6H, isopropyl), δ 2.7 (t, 2H, CH2CN)
3-(Phenylamino)propanenitrile (9h) -NH(C6H5) C9H10N2 146.19 Yellow-orange oil 13C-NMR: δ 118.8 (CN), δ 140.2 (aromatic C)
3-[(3-Methoxyphenyl)methyl-(2-methylpropyl)amino]propanenitrile -N(CH2C6H4-3-OCH3)(CH2CH(CH3)2) C15H22N2O 246.35 Not specified MS: m/z 246 (M+); Complex NMR due to aromatic and branched substituents
3-[(4-Acetylphenyl)(methyl)amino]propanenitrile -N(CH3)(C6H4-4-COCH3) C12H14N2O 202.25 Not specified IR: C≡N ~2240 cm⁻¹, C=O ~1700 cm⁻¹

*Note: Physical state inferred from analogs like 3-(Cyclopropylamino)propanenitrile, which is liquid .

Spectral and Reactivity Analysis

  • IR Spectroscopy : All nitriles exhibit a strong C≡N stretch near 2240 cm⁻¹ . Additional functional groups (e.g., acetyl in ) introduce peaks like C=O (~1700 cm⁻¹).
  • NMR Trends: Cyclopropyl groups cause distinct upfield shifts (δ ~1.0–1.5 for ring protons) due to ring strain and anisotropic effects . Methylamino substituents (e.g., -N(CH3)(C3H5)) show singlet peaks for N-CH3 at δ ~2.5–3.0 . Aromatic substituents (e.g., phenyl in 9h ) introduce downfield shifts (δ ~7.0–7.5 for aromatic protons).
  • Reactivity: Bulky substituents (e.g., cyclopentyl in 9d ) may reduce reaction rates in Aza-Michael additions compared to smaller groups like methyl.

Physicochemical and Functional Differences

  • Molecular Weight and Solubility : Larger substituents (e.g., in ) increase molecular weight and likely reduce water solubility.
  • Applications :
    • Nitriles with aromatic substituents (e.g., 9h ) may serve as intermediates in pharmaceutical synthesis.
    • Cyclopropyl-containing analogs (e.g., ) are valuable in agrochemical research due to their strained ring’s reactivity.

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